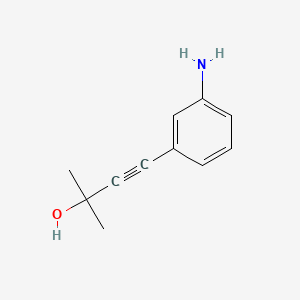

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Vue d'ensemble

Description

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is an organic compound with a unique structure that includes an amino group, a phenyl ring, and a butynol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group in 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol can undergo oxidation to form a ketone. This reaction is critical for synthesizing derivatives with altered biological or chemical properties.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-one | 72% | |

| CrO₃ (Jones reagent) | Acetic acid, 0°C | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-one | 68% |

Key Insight : Oxidation preserves the alkyne and aromatic amine groups, making the ketone derivative useful for further functionalization.

Reduction Reactions

The alkyne moiety can be selectively reduced to an alkane or alkene, depending on the catalyst and conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 4-(3-Aminophenyl)-2-methylbutane | 85% | |

| Lindlar catalyst | H₂, quinoline | 4-(3-Aminophenyl)-2-methyl-3-buten-2-ol | 78% |

Mechanistic Note : Hydrogenation of the triple bond proceeds via syn-addition, retaining stereochemistry in partially reduced products.

Substitution Reactions

The aromatic amine group participates in nucleophilic substitution or coupling reactions, enabling derivatization at the phenyl ring.

Buchwald-Hartwig Amination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | K₃PO₄, toluene, 100°C | N-Aryl derivatives | 60–75% |

Copper-Free Sonogashira Coupling

The compound acts as an alkyne source in cross-couplings with aryl halides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/P(p-tol)₃ | DBU, THF, 80°C | Biarylacetylenes | 80–95% |

Application : This reaction is pivotal in synthesizing pharmaceutical intermediates like Erlotinib precursors .

Cycloaddition and Cyclocondensation

The alkyne group participates in [2+2] or [3+2] cycloadditions, forming heterocyclic frameworks.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Co₂(CO)₈ | NMO, DCM, 0°C | Tricyclic quinoline derivatives | 65% | |

| CuI, TMEDA | Microwave, 120°C | Furan-annulated compounds | 70% |

Research Highlight : Cyclocondensation with soft nucleophiles (e.g., organocuprates) yields fused tricyclic systems with bioactivity .

Decarboxylative Coupling

In the presence of palladium catalysts, the compound undergoes decarboxylation to form terminal alkynes for subsequent reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | TBAF, THF, 80°C | Arylacetylenes | 88% |

Industrial Relevance : This method avoids hazardous acetylene gas, enhancing safety in large-scale production .

Biological Interactions

While not a traditional "reaction," the compound modulates biological targets through:

Applications De Recherche Scientifique

Organic Synthesis

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Coupling Reactions: It facilitates the formation of complex molecules, making it essential for synthesizing pharmaceuticals and specialty chemicals .

Biological Studies

Due to its unique structure, this compound can interact with various biological molecules:

- Enzyme Modulation: It can modulate enzyme activity through hydrogen bonding and electrostatic interactions with proteins, making it useful in biochemical research .

- Drug Development: Its potential as a pharmaceutical intermediate is notable, particularly in the synthesis of drugs like Erlotinib .

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of the synthesis process for this compound using palladium-catalyzed coupling reactions without copper. This method achieved yields as high as 89% when specific ligands were employed .

Table 1: Yield Optimization in Synthesis

| Reaction Conditions | Yield (%) |

|---|---|

| TBAF as base | 61 |

| DBU as base | 84 |

| P(para-tol)₃ as ligand | 89 |

Research into the biological activity of this compound revealed its ability to interact with target enzymes effectively. The study highlighted its potential role in drug design due to its structural features that facilitate binding with biological macromolecules .

Mécanisme D'action

The mechanism of action of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group and phenyl ring allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

- 4-(3-Aminophenyl)benzonitrile

- 4-(4-Aminophenyl)morpholin-3-one

- 3-Aminophenylboronic acid

Uniqueness

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is unique due to its combination of an amino group, phenyl ring, and butynol moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is an organic compound characterized by its unique structure, which includes an amino group, a phenyl ring, and a butynol moiety. This compound has garnered attention for its potential biological activities, particularly in modulating enzyme functions and interacting with various biological macromolecules. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and potential applications in drug development.

- Molecular Formula: C11H13NO

- Molecular Weight: 175.23 g/mol

- Melting Point: 117-120 °C

- Density: 1.1 g/cm³

- Boiling Point: 340.2 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to form specific interactions with biological macromolecules. The following interactions are notable:

- Hydrogen Bonding: The amino group facilitates hydrogen bonding with proteins and enzymes, enhancing interaction specificity.

- Electrostatic Interactions: The phenyl ring can engage in electrostatic interactions with charged residues in target proteins.

- Covalent Bonding: The butynol moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors, potentially altering their activity.

These interactions suggest that the compound may serve as a modulator of enzyme activity and receptor functions, making it valuable for biochemical studies and therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

- Initial Reaction: The reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base.

- Reduction Step: The nitro group is reduced to an amino group using catalysts such as palladium on carbon.

Synthetic Routes and Yields

Table 1 summarizes various synthetic methods and their respective yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| Pd-catalyzed coupling | THF, DBU base | 89% |

| Copper-free Sonogashira | DMSO, K3PO4 | Moderate |

| Direct reduction | Pd/C catalyst | High |

These methods highlight the versatility in synthesizing this compound, with particular emphasis on optimizing conditions to enhance yield and purity .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Modulation: Research indicates that this compound can effectively modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling processes.

- Anticancer Potential: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through its interaction with apoptotic pathways .

- Neuroprotective Effects: There is emerging evidence that compounds similar to this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers found that this compound significantly inhibited the activity of protein kinase B (PKB), which plays a vital role in regulating cell growth and survival. The inhibition was dose-dependent, suggesting that higher concentrations lead to greater effects.

Case Study 2: Anticancer Activity

A separate investigation evaluated the compound's effects on breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis rates compared to control groups.

Propriétés

IUPAC Name |

4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSETABKZMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071954 | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69088-96-6 | |

| Record name | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69088-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.